7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
描述
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a class of heterocyclic molecules known for diverse pharmacological activities. Its structure features:
- Position 3: A 4-fluorophenyl group, enhancing lipophilicity and receptor interactions.
- Position 7: A 4-cyclohexylpiperazine moiety, contributing to solubility and modulating receptor affinity.
- Positions 2 and 5: Methyl groups, providing steric stability and metabolic resistance.
Pyrazolo[1,5-a]pyrimidines are often explored for COX-2 selectivity, as seen in analogues like 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine, which exhibits improved safety profiles due to COX-2 specificity .
属性
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN5/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-3-5-7-21)30-24(26-17)23(18(2)27-30)19-8-10-20(25)11-9-19/h8-11,16,21H,3-7,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDYPASNBBGWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones
A high-yielding method involves reacting 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with 2,4-pentanedione (a 1,3-diketone) in acetic acid catalyzed by H₂SO₄. This one-pot reaction proceeds via nucleophilic attack and cyclodehydration, yielding 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-ol. The methyl groups at positions 2 and 5 originate from the diketone, while the 4-fluorophenyl group is introduced via the aminopyrazole precursor.
Reaction Conditions
Cascade Cyclization with N-Methyl Uracil
An alternative route employs a cascade cyclization starting from aryl-substituted acetonitrile derivatives. For the target compound, 4-fluorophenylacetonitrile is treated with N,N-dimethylformamide dimethyl acetal to form 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile. Reaction with hydrazine in ethanol generates 4-(4-fluorophenyl)-1H-pyrazol-5-amine, which cyclizes with N-methyl uracil under sodium ethoxide to yield the pyrazolo[1,5-a]pyrimidin-7-one intermediate.
Functionalization at Position 7: Introducing the Cyclohexylpiperazine Group
The 7-hydroxy or 7-oxo intermediate requires conversion to a leaving group (e.g., chloride) for subsequent amination.
Chlorination with POCl₃
The pyrimidin-7-one intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) under solvent-free conditions. This step replaces the hydroxyl group with chlorine, producing 7-chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Optimization Insight
Amination with 4-Cyclohexylpiperazine
The 7-chloro intermediate reacts with 4-cyclohexylpiperazine in a nucleophilic aromatic substitution (SNAr). The reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base.
Critical Parameters
Regioselectivity is ensured by the electron-deficient pyrimidine ring, which directs substitution to position 7.
Structural Confirmation and Characterization
Post-synthesis, the compound is validated via spectroscopic methods:
Nuclear Magnetic Resonance (NMR)
化学反应分析
Types of Reactions
7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
科学研究应用
7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use and the biological system being studied.
相似化合物的比较
Substituent Analysis at Key Positions
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituents. Below is a comparative analysis of the target compound with analogues (Table 1):
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Impact of Position 7 Modifications
Role of Position 3 Aryl Groups
- 4-Fluorophenyl (Target Compound and ) : The fluorine atom enhances metabolic stability and electron-withdrawing effects, favoring π-stacking interactions in enzyme binding pockets.
- 2-Chlorophenyl () : Chlorine’s larger size may sterically hinder binding but improve affinity for halogen-binding pockets.
生物活性
7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H28FN5
- Molecular Weight : 393.5 g/mol
- CAS Number : 1031627-03-8
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the cyclohexylpiperazine and fluorophenyl groups enhances its pharmacological profile.
Research indicates that compounds similar to 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibit significant inhibitory effects on various tyrosine kinases involved in cell signaling pathways related to cancer proliferation and survival. The compound's structure suggests it may interact with the ATP-binding sites of these kinases, leading to inhibition of their activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties. Below are key findings from recent research:
Anticancer Activity
- In Vitro Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer), HCT116 (colorectal cancer), and HePG-2 (liver cancer), compounds with similar scaffolds demonstrated potent cytotoxic effects. The IC50 values ranged from 0.3 to 24 µM for various targets including EGFR and VGFR2 .
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5i | Aryl analog | Dual EGFR/VGFR2 inhibitor |
| 17 | Pyrazolo derivative | CDK-2 inhibitor |
The findings suggest that the introduction of specific substituents can enhance potency and selectivity against certain cancer targets.
Case Studies
- Case Study on Compound 5i :
- Molecular Docking Studies :
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-(4-cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of β-ketoesters with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core, followed by substitution at position 7 with 4-cyclohexylpiperazine. Key steps include:
- Cyclization : Use ethanol or DMSO as solvents at 80–100°C for 6–12 hours to achieve >70% yield .
- Substitution : Introduce the cyclohexylpiperazine group via nucleophilic aromatic substitution (SNAr) in dimethylformamide (DMF) at 120°C for 24 hours, with K₂CO₃ as a base .
- Optimization : Microwave-assisted synthesis reduces reaction time by 50% while maintaining >65% yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, fluorophenyl signals at δ 7.0–7.4 ppm) .
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to verify purity >95% and detect molecular ion peaks at m/z 463.2 [M+H]⁺ .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Screen against kinase targets (e.g., CDK2) using:
- ATP-competitive inhibition assays : IC₅₀ values <1 µM suggest strong binding .
- Cytotoxicity profiling : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, noting EC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How do substituents at positions 3 (4-fluorophenyl) and 7 (4-cyclohexylpiperazine) influence target selectivity and pharmacokinetics?
- Methodological Answer :
- Fluorophenyl group : Enhances lipophilicity (logP ~3.5) and π-π stacking with kinase active sites, as shown in molecular docking studies .
- Cyclohexylpiperazine : Improves solubility via protonation at physiological pH (pKa ~8.2) and modulates CNS penetration (logBB ~0.4) .
- SAR Table :
| Substituent | Target Affinity (CDK2 IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorophenyl | 0.8 µM | 0.12 |
| 4-Cyclohexylpiperazine | 0.5 µM | 0.25 |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Re-test conflicting results using standardized assays (e.g., Promega KinaseGlo) .
- Metabolite screening : Use LC-MS to identify active metabolites (e.g., N-desmethyl derivatives) that may contribute to discrepancies .
- Structural analogs : Compare with 7-(4-phenylpiperazin-1-yl) analogs to isolate substituent-specific effects .
Q. How can researchers identify off-target interactions and mitigate toxicity?
- Methodological Answer :
- Proteome-wide profiling : Use KINOMEscan® to assess selectivity across 468 kinases .
- hERG channel inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ >10 µM is acceptable) .
- In silico toxicity prediction : Employ tools like Derek Nexus to flag structural alerts (e.g., piperazine-related hepatotoxicity) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Advanced Characterization : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and intermolecular interactions critical for activity.
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
